molecular formula C25H29N5O3S B2705757 5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-80-6

5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2705757
CAS RN: 869343-80-6
M. Wt: 479.6
InChI Key: ZHYOBGXFAWULAZ-UHFFFAOYSA-N
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Description

5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some novel triazole derivatives, including compounds structurally related to the requested chemical, have been synthesized and screened for their antimicrobial activities. These compounds were found to possess good or moderate activities against various microorganisms, highlighting their potential application in developing new antimicrobial agents. This research underlines the significance of triazole derivatives in medicinal chemistry, especially for their application in treating infections caused by bacteria and potentially other pathogens (Bektaş et al., 2007).

Pharmacophore-Based Drug Design

Research into pharmacophore-based design and synthesis of new compounds, including those with triazole moieties, has been conducted with the aim of discovering molecules with specific biological activities, such as alpha(1)-adrenoceptor blocking properties. This approach involves modifying existing drug structures to enhance their efficacy, selectivity, and overall pharmacological profile. Such studies contribute significantly to the rational design of new therapeutic agents, demonstrating the broader applicability of triazole derivatives in drug discovery and development (Betti et al., 2002).

Serotonin Receptor Affinity

Triazole derivatives have been investigated for their affinity towards various serotonin receptor subtypes, which plays a crucial role in central nervous system disorders. By designing and synthesizing compounds based on the triazole scaffold, researchers aim to explore the therapeutic potential of these molecules in treating conditions such as depression, anxiety, and other mental health disorders. This line of research highlights the versatility of triazole compounds in targeting neurotransmitter systems for potential pharmacological interventions (Łażewska et al., 2019).

Vasopressin Receptor Antagonism

The synthesis and pharmacological evaluation of triazole derivatives as selective antagonists for the human vasopressin V1A receptor have been conducted. These studies aim at developing new therapeutic agents for conditions related to vasopressin dysregulation, such as hypertension and heart failure. The research demonstrates the potential of triazole derivatives in modulating hormone receptors, further expanding their application in cardiovascular disease treatment (Kakefuda et al., 2002).

properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-4-33-20-11-10-18(16-21(20)32-3)22(23-24(31)30-25(34-23)26-17(2)27-30)29-14-12-28(13-15-29)19-8-6-5-7-9-19/h5-11,16,22,31H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYOBGXFAWULAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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